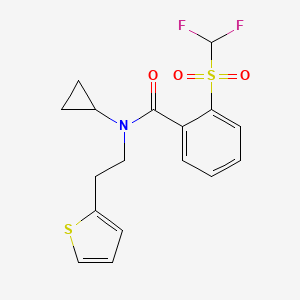

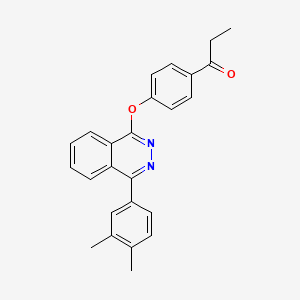

![molecular formula C8H8F4N2O2 B3016035 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid CAS No. 1005586-13-9](/img/structure/B3016035.png)

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is used by early discovery researchers . The buyer assumes responsibility to confirm the product’s identity and/or purity .

Aplicaciones Científicas De Investigación

Chemical Synthesis and pH Measurement in Biological Media

- The synthesis of various trifluoromethylazoles, including those related to 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid, has been explored. One study detailed the synthesis of a series of trifluoromethylazoles and their application in determining pKa values via 19F NMR spectroscopy. These compounds were identified as potentially useful for measuring pH in biological media (Jones et al., 1996).

Corrosion Inhibition

- Bipyrazolic derivatives, closely related to 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid, have been synthesized and evaluated as corrosion inhibitors for C38 steel in hydrochloric acid. These compounds showed high effectiveness in protecting steel from corrosion, with one study reporting over 95% protection at certain concentrations (Missoum et al., 2013).

Catalytic Properties in Oxidation Reactions

- Research on the catalytic properties of copper(II) complexes with ligands derived from pyrazole-based structures, similar to 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid, revealed their suitability for catalyzing oxidation reactions. One study focused on the in situ generation of copper(II) complexes and their effectiveness in the catalytic oxidation of catechol substrate to quinone (Boussalah et al., 2009).

Application in Organic Synthesis and Drug Development

- There has been interest in synthesizing derivatives of 3,5-diphenyl-1H-pyrazole, which bear similarity to 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid. These derivatives have been explored for potential sedative, platelet antiaggregating, and local anesthetic activities (Bondavalli et al., 1990).

Ligand Design for Metal Complexes

- Studies on the design of ligands for metal complexes have been conducted, using structures related to 2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid. These ligands have been applied in the synthesis of metal complexes with potential applications in various fields, including catalysis and materials science (Peters et al., 2009).

Propiedades

IUPAC Name |

2-[3,5-bis(difluoromethyl)pyrazol-1-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F4N2O2/c1-3(8(15)16)14-5(7(11)12)2-4(13-14)6(9)10/h2-3,6-7H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NELRRJQUCQJLEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=CC(=N1)C(F)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(6-chloropyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B3015952.png)

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3015958.png)

![N-(1-(benzofuran-2-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3015964.png)

![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015969.png)